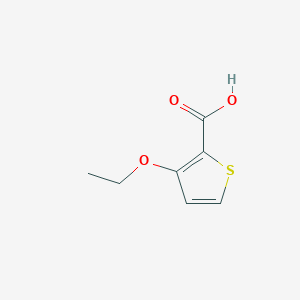

3-Ethoxythiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKDCOINUAYGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380606 | |

| Record name | 3-ethoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139926-23-1 | |

| Record name | 3-ethoxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethoxythiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 3-ethoxythiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the formation of a key intermediate, ethyl 3-hydroxythiophene-2-carboxylate, followed by its etherification to ethyl 3-ethoxythiophene-2-carboxylate, and culminating in the hydrolysis to the target carboxylic acid.

Core Synthesis Pathway

The synthesis of this compound can be logically approached through the construction of the thiophene ring, followed by the introduction and modification of the necessary functional groups. The proposed pathway is as follows:

-

Step 1: Synthesis of Ethyl 3-hydroxythiophene-2-carboxylate. This initial step involves the formation of the thiophene ring with the required hydroxyl and ester functionalities at positions 3 and 2, respectively.

-

Step 2: Synthesis of Ethyl 3-ethoxythiophene-2-carboxylate. The hydroxyl group of the intermediate is then ethylated, a crucial step to introduce the desired ethoxy moiety.

-

Step 3: Synthesis of this compound. The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methodologies for similar transformations.

Step 1: Synthesis of Ethyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from a known synthesis of the corresponding methyl ester.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Sodium | 22.99 | 1.5 g | 0.065 mol |

| Absolute Ethanol | 46.07 | 30 mL | - |

| Ethyl Mercaptoacetate | 120.17 | 6.0 g | 0.05 mol |

| Ethyl 2-chloroacrylate | 134.56 | 6.7 g | 0.05 mol |

| 4 M Hydrochloric Acid | - | ~15 mL | - |

| Ethyl Acetate | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.5 g, 0.065 mol) in small portions to absolute ethanol (30 mL) under a nitrogen atmosphere in a flask equipped with a reflux condenser and a dropping funnel.

-

After all the sodium has reacted, the solution is cooled to 0°C in an ice bath.

-

Ethyl mercaptoacetate (6.0 g, 0.05 mol) is added to the sodium ethoxide solution.

-

Ethyl 2-chloroacrylate (6.7 g, 0.05 mol) is then added dropwise to the stirred solution at a rate that maintains the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is then cooled to 0°C and quenched by the slow addition of 4 M hydrochloric acid until the solution is acidic (pH ~2).

-

Water (50 mL) is added, and the product is extracted with ethyl acetate (2 x 25 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Expected Yield: ~70-80%

Step 2: Synthesis of Ethyl 3-ethoxythiophene-2-carboxylate

This procedure is a standard Williamson ether synthesis adapted for the O-ethylation of a hydroxythiophene derivative.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 3-hydroxythiophene-2-carboxylate | 172.21 | 8.6 g | 0.05 mol |

| Potassium Carbonate (anhydrous) | 138.21 | 10.4 g | 0.075 mol |

| Ethyl Iodide | 155.97 | 8.6 g | 0.055 mol |

| Dimethylformamide (DMF, anhydrous) | - | 50 mL | - |

| Water | - | 100 mL | - |

| Ethyl Acetate | - | 100 mL | - |

Procedure:

-

To a solution of ethyl 3-hydroxythiophene-2-carboxylate (8.6 g, 0.05 mol) in anhydrous dimethylformamide (50 mL) in a round-bottom flask is added anhydrous potassium carbonate (10.4 g, 0.075 mol).

-

The mixture is stirred vigorously, and ethyl iodide (8.6 g, 0.055 mol) is added dropwise.

-

The reaction mixture is heated to 70°C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography.

Expected Yield: >85%

Step 3: Synthesis of this compound

This is a standard ester hydrolysis procedure.

Reaction:

Caption: Detailed experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to 3-Ethoxythiophene-2-carboxylic acid

CAS Number: 139926-23-1

This technical guide provides a comprehensive overview of 3-Ethoxythiophene-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, spectral characteristics, and potential applications, with a focus on experimental details and data presentation.

Chemical Properties and Structure

This compound is a substituted thiophene derivative. The presence of both a carboxylic acid and an ethoxy group on the thiophene ring makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 139926-23-1 | |

| Molecular Formula | C₇H₈O₃S | |

| Molecular Weight | 172.20 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | No data available | Melting point of the related 3-methylthiophene-2-carboxylic acid is 147-149 °C. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. Limited solubility in water. | General solubility behavior of thiophene carboxylic acids. |

| pKa | No data available | Expected to be in the range of typical carboxylic acids. |

Synthesis

Plausible Synthetic Pathway

A likely two-step synthesis would involve:

-

Synthesis of Ethyl 3-ethoxythiophene-2-carboxylate: This ester could potentially be synthesized via several methods, including the reaction of a suitable thiophene precursor with diethyl carbonate or through a multi-component reaction involving an active methylene compound.

-

Hydrolysis to this compound: The resulting ethyl ester would then be hydrolyzed to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Spectroscopic Analysis of 3-Ethoxythiophene-2-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethoxythiophene-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous thiophene and carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.5 | Doublet | 1H | Thiophene H-5 |

| ~6.9 | Doublet | 1H | Thiophene H-4 |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165-175 | -COOH |

| ~160 | Thiophene C-3 |

| ~130 | Thiophene C-5 |

| ~125 | Thiophene C-2 |

| ~115 | Thiophene C-4 |

| ~70 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1550 | Medium | C=C stretch (Thiophene ring) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1040 | Strong | C-O stretch (Ethoxy) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular Ion) |

| 155 | [M - OH]⁺ |

| 145 | [M - C₂H₅]⁺ |

| 127 | [M - COOH]⁺ |

| 113 | [M - OC₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample is fully dissolved. Particulates can degrade the quality of the NMR spectrum[1]. For small molecules, 5-25 mg is typically required for ¹H NMR, while ¹³C NMR may require 50-100 mg[1].

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

The acidic proton of the carboxylic acid is expected to have a broad signal and appear far downfield, typically in the 10-13 ppm range[2][3][4].

-

Protons on carbons adjacent to the carboxylic acid group generally resonate in the 2-3 ppm region[4][5].

-

-

¹³C NMR Acquisition :

-

Data Processing : Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS)[1].

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample holder to account for atmospheric CO₂ and water vapor[8].

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the 4000-400 cm⁻¹ range. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio[8].

-

Carboxylic acids typically show a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹[6][7][9].

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample introduction.

-

Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS. For carboxylic acids, derivatization may be necessary for GC-MS to increase volatility[10].

-

Data Acquisition :

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

The molecular ion peak should correspond to the molecular weight of the compound.

-

Characteristic fragmentation patterns for carboxylic acids include the loss of OH (17 amu) and COOH (45 amu)[11].

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

Crystal Structure Analysis of 3-Ethoxythiophene-2-carboxylic Acid: A Technical Guide

Disclaimer: A comprehensive search of publicly available crystallographic databases did not yield a specific crystal structure for "3-Ethoxythiophene-2-carboxylic acid." This guide, therefore, presents a generalized methodology and representative data for a closely related compound, thiophene-2-carboxylic acid, to serve as an illustrative example for researchers, scientists, and drug development professionals. This approach provides a robust framework for the crystal structure analysis of similar small organic molecules.

Introduction

Single-crystal X-ray diffraction (SCXD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[1] This method provides detailed information about molecular geometry, intermolecular interactions, and packing arrangements within the crystal lattice, which are critical for understanding the physicochemical properties of a compound.[1] For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design. This guide outlines the typical workflow and data analysis involved in the crystal structure determination of a small molecule like this compound.

Methodologies and Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution and refinement.[2]

Synthesis: Thiophene-2-carboxylic acid and its derivatives can be synthesized through various organic chemistry routes. A common method involves the oxidation of 2-acetylthiophene.[3] For this compound, a plausible synthetic route could involve the etherification of a 3-hydroxythiophene-2-carboxylic acid precursor.

Crystallization: Obtaining a single crystal of sufficient size and quality is often the most challenging step. Common crystallization techniques for small molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution, inducing crystallization.[2]

-

Cooling: A saturated solution of the compound at a higher temperature is slowly cooled to induce crystallization.

The choice of solvent and crystallization technique is crucial and often determined through screening various conditions.

A suitable single crystal is mounted on a diffractometer.[1] Monochromatic X-rays are directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[1] The positions and intensities of the diffracted beams are recorded by a detector as the crystal is rotated.[2]

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved to generate an initial electron density map. For small molecules, direct methods are typically successful in solving the phase problem. An initial molecular model is built into the electron density map, and the atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction patterns.

Data Presentation: A Representative Example

The following tables summarize the crystallographic data for a representative related compound, thiophene-2-carboxylic acid.[4] This data is presented to illustrate the typical format and parameters obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for Thiophene-2-carboxylic Acid [4]

| Parameter | Value |

| Empirical formula | C20H16O8S4 |

| Formula weight | 504.59 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna2(1) |

| Unit cell dimensions | a = 10.106(2) Å, α = 90° |

| b = 14.299(3) Å, β = 90° | |

| c = 16.092(3) Å, γ = 90° | |

| Volume | 2325.5(8) ų |

| Z | 4 |

| Density (calculated) | 1.464 Mg/m³ |

| Absorption coefficient | 0.452 mm⁻¹ |

| F(000) | 1056 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.13 to 25.00° |

| Reflections collected | 16217 |

| Independent reflections | 3849 [R(int) = 0.0429] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 3849 / 1 / 307 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0481, wR2 = 0.1358 |

| R indices (all data) | R1 = 0.0562, wR2 = 0.1412 |

| Largest diff. peak and hole | 0.385 and -0.323 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Thiophene-2-carboxylic Acid [4]

(Note: A full list of bond lengths and angles would be provided in a complete crystallographic report. This is a representative selection.)

| Bond | Length (Å) | Angle | Degrees (°) |

| S(1)-C(1) | 1.712(4) | C(1)-S(1)-C(4) | 92.1(2) |

| S(1)-C(4) | 1.715(4) | C(5)-O(1)-C(6) | 117.2(3) |

| C(1)-C(2) | 1.372(6) | C(2)-C(1)-S(1) | 111.9(3) |

| C(2)-C(3) | 1.415(6) | C(1)-C(2)-C(3) | 112.5(4) |

| C(3)-C(4) | 1.369(6) | C(4)-C(3)-C(2) | 112.4(4) |

| C(4)-C(5) | 1.472(6) | C(3)-C(4)-S(1) | 111.1(3) |

| C(5)-O(1) | 1.321(5) | C(3)-C(4)-C(5) | 126.3(4) |

| C(5)-O(2) | 1.200(5) | S(1)-C(4)-C(5) | 122.5(3) |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical crystal structure analysis project.

Conclusion

While the specific crystal structure of this compound is not currently available in public repositories, the methodologies and data presentation formats outlined in this guide provide a comprehensive overview of the techniques used for the structural elucidation of similar small organic molecules. The representative data from thiophene-2-carboxylic acid serves as a practical example for researchers. A thorough understanding of these crystallographic principles is essential for professionals in chemical research and drug development, enabling the detailed molecular characterization that underpins modern pharmaceutical science.

References

Solubility Profile of 3-Ethoxythiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxythiophene-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in common laboratory solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural features and general solubility principles. As no specific experimental solubility data for this compound is readily available in the public domain, this guide also outlines a detailed experimental protocol for its determination.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by its polarity, molecular weight, and the ability to form hydrogen bonds with the solvent. The structure of this compound includes a polar carboxylic acid group capable of hydrogen bonding, a moderately polar thiophene ring and ether linkage, and a nonpolar ethyl group.

Based on the principle of "like dissolves like," the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These are qualitative predictions and should be confirmed by experimental determination.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The carboxylic acid group can hydrogen bond with water, but the overall molecule has significant nonpolar character from the thiophene ring and the ethoxy group, limiting its aqueous solubility.[1][2] |

| Methanol | Soluble | Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility. | |

| Isopropanol | Moderately Soluble | The increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce its solvating power for the polar groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many carboxylic acids. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetone | Moderately Soluble | Acetone's polarity should allow for some dissolution, but it is a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Acetonitrile | Sparingly Soluble | Acetonitrile is less polar than other polar aprotic solvents, which may limit its ability to dissolve the compound. | |

| Tetrahydrofuran (THF) | Moderately Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor, and its overall polarity should facilitate dissolution. | |

| Ethyl Acetate | Moderately Soluble | Ethyl acetate has moderate polarity and can accept hydrogen bonds, suggesting it will be a reasonable solvent. | |

| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | While considered nonpolar, DCM has some dipole moment and can interact with the nonpolar parts of the molecule. |

| Chloroform | Moderately Soluble | Similar to DCM, chloroform should be able to dissolve the compound to some extent. | |

| Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of toluene makes it a poor solvent for the polar carboxylic acid group. | |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar carboxylic acid. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound using the isothermal shake-flask method.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Micropipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short time to allow the excess solid to settle.

-

To completely separate the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the amount of dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

"3-Ethoxythiophene-2-carboxylic acid" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 3-Ethoxythiophene-2-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The data presented herein is essential for reaction planning, analytical method development, and computational modeling.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is crucial for stoichiometric calculations, spectroscopic analysis, and purity assessments.

| Property | Value |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

Note: The molecular weight is calculated based on the isotopic composition of the constituent elements.

Due to the nature of the requested information, which is focused on intrinsic molecular properties, detailed experimental protocols for the determination of molecular weight and formula are not applicable. These values are derived from the compound's chemical structure. Similarly, signaling pathways or experimental workflows are not relevant to this topic, and therefore, no diagrams are included.

The Elusive Genesis of a Key Thiophene Building Block: A Technical Guide to 3-Ethoxythiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxythiophene-2-carboxylic acid is a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Despite its contemporary utility, a definitive historical account of its initial discovery and first synthesis remains conspicuously absent from readily available scientific literature. This technical guide consolidates the current knowledge of this compound, including its physicochemical properties and its application as a precursor in modern synthetic chemistry. While the precise origins of this molecule are yet to be unearthed, this document provides a generalized synthetic framework based on established thiophene chemistry and details its role in the development of novel compounds.

Introduction

Thiophene and its derivatives have long been recognized for their diverse chemical reactivity and significant presence in a wide array of biologically active compounds. Among the vast family of thiophenes, this compound has emerged as a crucial intermediate. Its unique substitution pattern, featuring both an ether and a carboxylic acid functional group on the thiophene ring, offers versatile handles for further chemical modification. This guide aims to provide a comprehensive overview of the known properties and applications of this compound, while also highlighting the current gap in our understanding of its historical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported in available literature |

| Boiling Point | Not reported in available literature |

| Solubility | Soluble in common organic solvents |

Historical Context and Discovery: An Uncharted Territory

A thorough investigation of scientific databases and historical chemical literature did not yield a specific publication detailing the first synthesis of this compound. While a 1953 publication by J. Sicé in the Journal of the American Chemical Society titled "3-Alkoxythiophenes" was identified as a potentially relevant source, its full contents could not be accessed to confirm the initial preparation of the ethoxy variant.

The contemporary scientific literature, particularly patent documents, frequently cites this compound as a commercially available starting material for the synthesis of more complex molecules, including pharmaceutical intermediates. This indicates that the compound is well-established in the chemical supply chain, though its inventive origins remain obscure.

Postulated Synthesis: A Generalized Approach

In the absence of the original experimental protocol, a plausible synthetic route to this compound can be postulated based on general and well-established methods for the synthesis of substituted thiophene-2-carboxylic acids. A likely pathway would involve the introduction of the ethoxy group at the 3-position of a suitable thiophene precursor, followed by carboxylation at the 2-position.

One potential synthetic strategy is outlined below. This is a generalized scheme and has not been verified as the historical method.

Generalized Experimental Protocol

Step 1: Ethoxylation of a 3-Halothiophene Derivative

A 3-halothiophene derivative, such as methyl 3-bromothiophene-2-carboxylate, could serve as a starting material. The ethoxy group can be introduced via a nucleophilic substitution reaction with sodium ethoxide.

-

Reaction: To a solution of sodium ethoxide in ethanol, add methyl 3-bromothiophene-2-carboxylate.

-

Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude methyl 3-ethoxythiophene-2-carboxylate.

Step 2: Hydrolysis of the Ester

The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

-

Reaction: The methyl 3-ethoxythiophene-2-carboxylate is treated with a base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol.

-

Conditions: The mixture is heated to reflux until the reaction is complete.

-

Work-up: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with water, and dried.

A visual representation of this generalized synthetic workflow is provided below.

In-Depth Analysis of 3-Ethoxythiophene-2-carboxylic Acid's Electronic Structure: A Theoretical Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Electronic Landscape of Thiophene Derivatives

Thiophene-based compounds are a cornerstone in the development of novel pharmaceuticals and organic electronic materials. Their unique aromatic and electronic properties, largely dictated by the sulfur heteroatom, allow for a wide range of chemical modifications to tune their biological activity and physical characteristics. 3-Ethoxythiophene-2-carboxylic acid, with its electron-donating ethoxy group and electron-withdrawing carboxylic acid moiety, presents a particularly interesting case for electronic structure analysis. Understanding the interplay of these functional groups is critical for predicting its reactivity, intermolecular interactions, and potential as a bioactive agent.

Computational Methodology: A Blueprint for Analysis

The primary tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT) . This quantum mechanical modeling method offers a balance between computational cost and accuracy, making it ideal for systems of this size.

Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional conformation.

Protocol:

-

Initial Structure Input: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method: Geometry optimization is performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which is known for its reliability in describing organic molecules.

-

Basis Set Selection: A Pople-style basis set, such as 6-311G(d,p) , is commonly employed to provide a flexible description of the electron orbitals, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

-

Convergence Criteria: The optimization process is iterated until the forces on each atom and the total energy of the system converge below a predefined threshold, ensuring a true energy minimum has been reached.

Electronic Properties Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed to derive the key electronic descriptors.

Protocol:

-

Method and Basis Set: The same functional and basis set used for geometry optimization are typically applied for consistency.

-

Property Analysis: The calculation yields a wealth of information, including:

-

Molecular Orbital (MO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential.

-

Expected Quantitative Data and Their Significance

Based on theoretical studies of analogous thiophene carboxylic acids, the following tables summarize the type of quantitative data that would be generated for this compound. The values presented here are hypothetical and serve as a template for presenting actual computational results.

| Parameter | Expected Value (a.u.) | Significance |

| Energy of HOMO | -0.2 to -0.3 | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -0.05 to 0.05 | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 0.15 to 0.35 | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Table 1: Frontier Molecular Orbital Energies |

| Atom | Expected Mulliken Charge (e) | Significance |

| S1 | -0.1 to -0.2 | Indicates the electron-rich nature of the sulfur atom. |

| O(ethoxy) | -0.4 to -0.6 | Highlights the strong electron-donating effect of the ethoxy group. |

| O(carboxylic) | -0.5 to -0.7 | Shows the high negative charge on the carboxylic oxygen atoms. |

| C(carbonyl) | +0.5 to +0.7 | Indicates the electrophilic nature of the carbonyl carbon. |

| Table 2: Selected Mulliken Atomic Charges |

| Bond | Expected Length (Å) | Significance |

| C2-C3 | 1.38 - 1.42 | Reflects the partial double bond character within the thiophene ring. |

| C=O | 1.20 - 1.23 | Typical double bond length for a carboxylic acid. |

| C-O(ethoxy) | 1.35 - 1.38 | Shorter than a typical C-O single bond due to resonance. |

| Table 3: Key Optimized Bond Lengths |

Visualizing Computational Workflows

To provide a clear understanding of the theoretical investigation process, the following diagrams illustrate the logical flow of the computational experiments.

Caption: Workflow for theoretical electronic structure analysis.

Conclusion and Future Directions

The theoretical study of this compound's electronic structure, guided by Density Functional Theory, is a powerful approach to understanding its intrinsic properties. The methodologies and expected data outlined in this guide provide a robust framework for researchers. Future work should focus on performing these calculations to obtain concrete quantitative data for this specific molecule. Furthermore, experimental validation of the computational results, through techniques such as cyclic voltammetry and UV-Vis spectroscopy, would provide a more complete picture of its electronic behavior. Such a combined theoretical and experimental approach will be invaluable for the rational design of new drugs and materials based on the this compound scaffold.

Potential Derivatives of 3-Ethoxythiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxythiophene-2-carboxylic acid is a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features allow for the generation of a diverse range of derivatives, primarily through modification of the carboxylic acid group to form esters and amides. These derivatives have the potential to exhibit a variety of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the potential ester and amide derivatives of this compound, summarizing their synthetic pathways, and presenting biological activity data from closely related thiophene analogues to guide future research and drug development efforts.

Introduction

The thiophene ring is a privileged scaffold in drug discovery, present in numerous approved drugs and clinical candidates. The introduction of an ethoxy group at the 3-position and a carboxylic acid at the 2-position of the thiophene ring creates a molecule with specific electronic and steric properties that can be exploited for targeted drug design. The carboxylic acid moiety serves as a key handle for derivatization, enabling the exploration of a broad chemical space and the modulation of physicochemical and pharmacological properties. This guide focuses on the potential of this compound as a core structure for generating novel bioactive compounds.

Potential Derivatives and Synthetic Strategies

The primary derivatives of this compound are esters and amides, formed through reactions at the carboxylic acid group.

Ester Derivatives

Esterification of this compound can be achieved through various established methods, such as Fischer-Speier esterification or by using coupling agents.

Experimental Protocol: General Esterification using a Coupling Agent

-

Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 equivalents), and a catalyst, such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Add the desired alcohol (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃ solution) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Amide Derivatives

Amide derivatives can be synthesized by coupling this compound with a wide range of primary and secondary amines using standard peptide coupling reagents.

Experimental Protocol: General Amidation using a Coupling Agent

-

Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃ solution) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Potential Biological Activities and Data from Analogous Compounds

While specific biological data for derivatives of this compound is limited in the public domain, the activities of structurally similar thiophene-2-carboxamides and esters provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Thiophene carboxamide derivatives have shown significant potential as anticancer agents. Studies on analogous compounds suggest that derivatives of this compound could exhibit cytotoxicity against various cancer cell lines.

| Compound Analogue | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Phenyl-thiophene-carboxamide 2b | Hep3B | 5.46 µM | [1] |

| Phenyl-thiophene-carboxamide 2e | Hep3B | 12.58 µM | [1] |

| Thiophene carboxamide MB-D2 | A375 (Melanoma) | ~11.74% cell viability at 100 µM | [2] |

| Thiophene carboxamide MB-D2 | HT-29 (Colorectal) | ~30.6% cell viability at 100 µM | [2] |

| Thiophene carboxamide MB-D2 | MCF-7 (Breast) | ~38.93% cell viability at 100 µM | [2] |

Anti-inflammatory Activity

Thiophene derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Esters and amides of this compound are therefore promising candidates for the development of novel anti-inflammatory drugs.

| Compound Analogue | Target | Activity (IC₅₀) | Reference |

| Thiophene pyrazole hybrid 21 | COX-2 | 0.67 µM | [3] |

| Thiophene pyrazole hybrid 21 | 5-LOX | 2.33 µM | [3] |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative 29a-d | COX-2 | 0.31–1.40 µM |

Enzyme Inhibition

Derivatives of thiophene carboxylic acids have been identified as inhibitors of various enzymes, including protein kinases and D-amino acid oxidase (DAO). This suggests that this compound derivatives could be explored as targeted enzyme inhibitors.

| Compound Analogue | Enzyme | Activity (IC₅₀) | Reference |

| 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Protein Kinase CK2 | 0.1 µM | [2] |

| 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Protein Kinase CK2 | 0.125 µM | [2] |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BCKDC kinase (BDK) | 3.19 µM | [4] |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the generation of potential derivatives.

Potential Biological Targets

Caption: Potential biological targets and activities.

Conclusion

This compound represents a valuable starting point for the development of new therapeutic agents. By leveraging well-established synthetic methodologies for esterification and amidation, a wide array of derivatives can be readily accessed. The biological data from analogous thiophene-based compounds strongly suggest that these derivatives are likely to possess interesting pharmacological profiles, particularly in the areas of oncology and inflammation. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential. This guide provides a foundational framework to stimulate and direct such research endeavors.

References

Methodological & Application

Application Notes and Protocols for 3-Ethoxythiophene-2-carboxylic Acid in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-ethoxythiophene-2-carboxylic acid and its derivatives as key components in the fabrication of dye-sensitized solar cells (DSSCs). While direct studies on this compound are limited, this document draws upon research on structurally similar 3-alkoxy and 3-alkylthiophene-2-carboxylic acid derivatives to provide detailed protocols and performance data. These compounds serve as crucial building blocks for organic dyes, acting as π-conjugated linkers and anchoring groups to the semiconductor surface in DSSCs.

The carboxylic acid moiety is a well-established and effective anchoring group, facilitating strong electronic coupling with the titanium dioxide (TiO₂) photoanode for efficient electron injection.[1][2] The thiophene ring, with its electron-rich nature, is a versatile component in the design of D-π-A (Donor-π-linker-Acceptor) organic sensitizers.[3] By modifying the donor, linker, and acceptor units, the photophysical and electrochemical properties of the dyes can be fine-tuned to optimize the performance of the solar cell.[4]

Data Presentation: Performance of DSSCs with Thiophene-Carboxylic Acid Based Dyes

The performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). The following table summarizes the performance of DSSCs employing dyes derived from thiophene-carboxylic acid and related structures.

| Dye Structure/Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference(s) |

| Poly(3-hexylthiophene) with carboxylic end groups (P3HT-COOH) | 3.7 | 0.54 | 0.46 | 0.9 | [5][6] |

| Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid (Dye 1) | 1.2 | 0.7 | - | 0.3 | [7][8] |

| [2,2':5′,2″-terthiophene]-5-cyanoacrylic acid (Dye 2) | - | - | - | 0.2 | [7] |

| Indigo-based Dye (D1) | - | - | - | 3.11 | [3] |

| Indigo-based Dye (D2) | - | - | - | 3.45 | [3] |

Experimental Protocols

Protocol 1: Synthesis of a Thiophene-Based Dye with a Carboxylic Acid Anchor

This protocol provides a generalized procedure for the synthesis of a D-π-A organic dye using a thiophene-carboxylic acid derivative as a building block. The synthesis typically involves a condensation reaction, such as a Knoevenagel condensation, between an aldehyde-functionalized donor-π segment and an acceptor molecule containing an active methylene group, like cyanoacetic acid.

Materials:

-

Aldehyde-functionalized thiophene derivative (e.g., a derivative of 3-ethoxythiophene-2-carbaldehyde)

-

Cyanoacetic acid

-

Piperidine (catalyst)

-

Acetonitrile (solvent)

-

Hexane

-

Hydrochloric acid (HCl), 0.1 M

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve the aldehyde-functionalized thiophene derivative (1 equivalent) and cyanoacetic acid (2-3 equivalents) in acetonitrile.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add hexane and 0.1 M HCl to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it with hexane and water.

-

Purify the crude product by recrystallization or column chromatography to obtain the final dye.

-

Characterize the purified dye using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.[7]

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the steps for constructing a DSSC using a synthesized thiophene-based dye.

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

Titanium dioxide (TiO₂) paste (nanocrystalline)

-

Synthesized thiophene-based dye

-

Ethanol or a mixture of acetonitrile and tert-butanol (for dye solution)

-

Iodide-based electrolyte (e.g., containing LiI, I₂, and 4-tert-butylpyridine in acetonitrile)

-

Platinum-coated counter electrode

-

Thermoplastic sealant (e.g., Surlyn®)

-

Screen printer or doctor-blade setup

-

Furnace

-

Solar simulator

Procedure:

-

Photoanode Preparation:

-

Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

-

Deposit a thin layer of nanocrystalline TiO₂ paste onto the conductive side of the FTO glass using screen printing or the doctor-blade technique.

-

Sinter the TiO₂-coated substrate in a furnace at temperatures ramping up to 450-500°C to create a mesoporous film.

-

Allow the photoanode to cool to room temperature.

-

-

Dye Sensitization:

-

Prepare a dye solution of the thiophene-based dye (typically 0.3-0.5 mM) in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol.

-

Immerse the sintered TiO₂ photoanode in the dye solution and keep it at room temperature for 12-24 hours to ensure complete dye adsorption.

-

After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and then dry it.

-

-

Cell Assembly:

-

Place the dye-sensitized photoanode and the platinum-coated counter electrode together with a thermoplastic sealant in between, creating a small gap for the electrolyte.

-

Heat the assembly on a hot plate to melt the sealant and bond the two electrodes, leaving one or two small holes for electrolyte injection.

-

Introduce the iodide-based electrolyte into the cell through the pre-drilled holes via vacuum backfilling or capillary action.

-

Seal the holes completely using a small piece of the sealant and a hot soldering iron.

-

Protocol 3: Characterization of the DSSC

This protocol describes the standard method for evaluating the performance of the fabricated DSSC.

Equipment:

-

Solar simulator (AM 1.5G, 100 mW/cm²)

-

Source measure unit (SMU)

-

Monochromator with a light source for IPCE measurement

Procedure:

-

Current-Voltage (I-V) Measurement:

-

Place the fabricated DSSC under the solar simulator.

-

Connect the cell to the source measure unit.

-

Measure the current density as a function of the applied voltage to obtain the I-V curve.

-

From the I-V curve, determine the key performance parameters: Jsc, Voc, FF, and calculate the PCE using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power of the incident light (100 mW/cm²).

-

-

Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

-

Illuminate the DSSC with monochromatic light of varying wavelengths.

-

Measure the short-circuit current generated at each wavelength.

-

Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc) / (λ × Pin) × 100, where λ is the wavelength of the incident light and Pin is the incident photon flux.

-

Visualizations

References

- 1. Anchoring groups for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anchoring Groups for Dye-Sensitized Solar Cells (Journal Article) | OSTI.GOV [osti.gov]

- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 4. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells | MDPI [mdpi.com]

- 5. 104.197.3.79 [104.197.3.79]

- 6. researchgate.net [researchgate.net]

- 7. Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: "3-Ethoxythiophene-2-carboxylic acid" in the Synthesis of Conductive Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxythiophene-2-carboxylic acid is a functionalized thiophene monomer that holds significant promise in the development of advanced conductive polymers. The presence of both an electron-donating ethoxy group at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring offers a unique combination of properties. The ethoxy group can enhance the polymer's solubility and processability, as well as influence its electronic properties, while the carboxylic acid moiety provides a versatile handle for post-polymerization modification, enabling the attachment of biomolecules, drugs, or other functional groups. This makes polymers derived from this compound particularly attractive for applications in biosensors, drug delivery systems, and bioelectronic interfaces.

These application notes provide an overview of the synthesis of conductive polymers using this compound and offer detailed protocols for common polymerization techniques. The information is curated for researchers in materials science, polymer chemistry, and drug development.

Data Presentation

The properties of conductive polymers derived from thiophene monomers can vary significantly based on the polymerization method and the specific monomer structure. Below is a summary of typical properties observed for related poly(3-alkoxythiophene)s and carboxylated polythiophenes, which can serve as a benchmark for polymers synthesized from this compound.

Table 1: Typical Properties of Functionalized Polythiophenes

| Property | Poly(3-alkoxythiophene)s | Carboxylated Polythiophenes | Expected for Poly(this compound) |

| Solubility | Generally soluble in common organic solvents (e.g., chloroform, THF, toluene).[1][2] | Solubility is pH-dependent; soluble in basic aqueous solutions and some polar organic solvents. | Soluble in polar organic solvents and potentially in basic aqueous solutions. |

| Electrical Conductivity (doped) | 10⁻⁵ to 10² S/cm | 10⁻⁶ to 10¹ S/cm | Expected to be in the semiconductor to conductor range, tunable by doping. |

| Optical Properties (λmax) | 450 - 600 nm in solution, red-shifted in thin films.[2] | Absorption is sensitive to pH and aggregation state. | Tunable optical properties, potentially responsive to environmental stimuli. |

| Thermal Stability | Decomposition temperatures typically above 200 °C. | Stability can be influenced by the presence of carboxylic acid groups. | Good thermal stability is anticipated. |

| Electrochemical Behavior | Reversible oxidation and reduction peaks.[2] | CVs can be influenced by pH due to the protonation/deprotonation of the carboxylic acid. | Rich electrochemical behavior with potential for pH sensing. |

Experimental Protocols

Two primary methods for the polymerization of thiophene derivatives are chemical oxidative polymerization and electrochemical polymerization. The following protocols are adapted for this compound based on established procedures for similar monomers.

Protocol 1: Chemical Oxidative Polymerization

This method utilizes a chemical oxidant, typically iron(III) chloride (FeCl₃), to induce polymerization. It is a versatile and scalable method for producing conductive polymers.

Workflow for Chemical Oxidative Polymerization

Figure 1: General workflow for the chemical oxidative polymerization of this compound.

Materials:

-

This compound (monomer)

-

Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

-

Anhydrous chloroform (solvent)

-

Methanol (for precipitation and washing)

-

Ammonia solution (for de-doping, optional)

Procedure:

-

Monomer Solution Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous chloroform. A typical concentration is 0.1 M. Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.

-

Oxidant Solution Preparation: In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform to a desired concentration (e.g., 0.4 M, maintaining a monomer to oxidant molar ratio of 1:4).

-

Polymerization Reaction: Slowly add the FeCl₃ solution to the stirring monomer solution at room temperature under a nitrogen atmosphere. The reaction mixture will typically change color, indicating the onset of polymerization.

-

Reaction Time: Allow the reaction to proceed for a specified time, typically 2 to 24 hours, while stirring continuously at room temperature or a slightly elevated temperature (e.g., 40-50 °C).

-

Polymer Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer. The polymer will be in its doped (conductive) state.

-

Purification:

-

Filter the precipitated polymer using a Buchner funnel.

-

Wash the polymer thoroughly with methanol until the filtrate is colorless to remove any unreacted monomer and residual oxidant.

-

To obtain the neutral (de-doped) form of the polymer, the collected solid can be stirred in an ammonia solution for several hours, followed by filtration and washing with deionized water and then methanol.

-

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a conductive polymer film onto an electrode surface. This method offers excellent control over the film thickness and morphology.

Workflow for Electrochemical Polymerization

Figure 2: General workflow for the electrochemical polymerization of this compound.

Materials:

-

This compound (monomer)

-

Acetonitrile or Dichloromethane (solvent)

-

Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)

-

Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

-

Counter electrode (e.g., platinum wire or mesh)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

-

Potentiostat/Galvanostat

Procedure:

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Ensure the working electrode is polished and cleaned before use.

-

Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) and the this compound monomer (e.g., 0.01 - 0.1 M) in the chosen solvent.

-

Deoxygenation: Purge the electrolyte solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

Polymerization:

-

Potentiostatic Method: Apply a constant potential at which the monomer oxidizes to the working electrode. The oxidation potential can be determined by running a cyclic voltammogram of the monomer solution beforehand.

-

Galvanostatic Method: Apply a constant current density to the working electrode.

-

Cyclic Voltammetry Method: Repeatedly scan the potential between a lower and an upper limit. With each scan, the polymer film grows on the working electrode, which is observable by an increase in the redox peak currents.

-

-

Film Deposition: Continue the polymerization until a polymer film of the desired thickness is deposited on the working electrode. The film's color will change as it grows.

-

Post-Polymerization Treatment: After polymerization, remove the working electrode from the cell and rinse it thoroughly with the pure solvent to remove any unreacted monomer and electrolyte.

-

Drying: Dry the polymer-coated electrode under a stream of nitrogen or in a vacuum oven at a low temperature.

Logical Relationships in Polymerization

The choice of polymerization technique and reaction conditions significantly impacts the final properties of the conductive polymer. The following diagram illustrates the key relationships.

Figure 3: Key factors influencing the properties of the synthesized conductive polymer.

Conclusion

The synthesis of conductive polymers from this compound offers a pathway to novel materials with tailored properties for a range of advanced applications. The provided protocols for chemical and electrochemical polymerization serve as a starting point for researchers. It is important to note that optimization of reaction conditions will be necessary to achieve desired polymer characteristics such as molecular weight, regioregularity, and conductivity. The unique combination of an alkoxy and a carboxylic acid group on the thiophene monomer opens up exciting possibilities for the development of functional, processable, and biocompatible conductive polymers.

References

Application Notes and Protocols for the Polymerization of "3-Ethoxythiophene-2-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the polymerization of 3-Ethoxythiophene-2-carboxylic acid, a functionalized thiophene monomer. The resulting polymer, poly(this compound), is a conductive polymer with potential applications in bioelectronics, sensors, and drug delivery systems due to the presence of the carboxylic acid functionality which allows for further chemical modification and can influence the polymer's physical and electronic properties.

Two primary methods for polymerization are presented: Chemical Oxidative Polymerization and Electropolymerization. These protocols are based on established methods for the polymerization of similar thiophene derivatives and may require optimization for this specific monomer.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes. It involves the use of an oxidizing agent, typically iron(III) chloride (FeCl₃), to induce the coupling of monomer units. The ethoxy group at the 3-position is expected to activate the thiophene ring towards oxidation, while the carboxylic acid group at the 2-position may influence the polymerization mechanism and the properties of the resulting polymer.

Experimental Protocol

Materials and Reagents:

-

This compound (monomer)

-

Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

-

Anhydrous Chloroform (CHCl₃) or other suitable anhydrous solvent (e.g., Nitromethane)

-

Methanol (for precipitation and washing)

-

Ammonia solution (for de-doping)

-

Hydrochloric acid (for protonation)

-

Deionized water

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Soxhlet extraction apparatus

-

Filtration apparatus (Büchner funnel)

-

Vacuum oven

Procedure:

-

Monomer Solution Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform. The concentration of the monomer can be varied, but a starting point of 0.1 M is recommended.

-

Oxidant Solution Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. A molar ratio of oxidant to monomer of 2.5:1 is a common starting point for thiophene polymerization.[1]

-

Polymerization Reaction: Slowly add the FeCl₃ solution to the stirring monomer solution at room temperature using a dropping funnel over a period of 30-60 minutes. The reaction mixture is expected to change color, indicating the onset of polymerization. Allow the reaction to proceed for a specified time, typically ranging from 2 to 24 hours.[1]

-

Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer. A dark-colored solid should form.

-

Purification:

-

Filter the crude polymer using a Büchner funnel.

-

Wash the polymer extensively with methanol to remove unreacted monomer and residual oxidant.

-

To remove the entrapped oxidant and render the polymer in its neutral (de-doped) state, stir the polymer powder in an ammonia solution.

-

Filter and wash the polymer with deionized water until the filtrate is neutral.

-

To obtain the protonated (conductive) form of the carboxylic acid, the polymer can be briefly treated with a dilute hydrochloric acid solution, followed by washing with deionized water to remove excess acid.

-

For further purification, a Soxhlet extraction with methanol, acetone, and finally a solvent in which the polymer is soluble (e.g., chloroform, THF, or DMF, depending on the polymer's solubility) can be performed.

-

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Quantitative Data Summary:

| Parameter | Recommended Range | Starting Value |

| Monomer Concentration | 0.05 - 0.5 M | 0.1 M |

| Oxidant:Monomer Molar Ratio | 2:1 - 4:1 | 2.5:1 |

| Reaction Temperature | 0 - 50 °C | Room Temperature |

| Reaction Time | 2 - 48 hours | 24 hours |

Workflow Diagram

Caption: Workflow for the chemical oxidative polymerization of this compound.

Electropolymerization

Electropolymerization is a powerful technique to grow thin, uniform polymer films directly onto an electrode surface. This method offers excellent control over the film thickness and morphology. The applied potential oxidizes the monomer, leading to the formation of radical cations that couple to form the polymer film on the electrode surface.

Experimental Protocol

Materials and Reagents:

-

This compound (monomer)

-

Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄))

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

-

Counter electrode (e.g., platinum wire or mesh)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

-

Inert gas supply (argon or nitrogen)

Procedure:

-

Electrolyte Solution Preparation: Prepare a solution of the monomer (e.g., 10-50 mM) and the supporting electrolyte (e.g., 0.1 M) in the chosen anhydrous solvent.

-

Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes. The working electrode should be polished and cleaned before use.

-

Deoxygenation: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.

-

Electropolymerization:

-

Cyclic Voltammetry (CV): Perform cyclic voltammetry by scanning the potential from the open-circuit potential to a sufficiently high anodic potential to oxidize the monomer, and then back. The potential range should be determined from an initial CV scan where an irreversible oxidation peak corresponding to the monomer is observed. Repeatedly cycling the potential will lead to the growth of the polymer film on the working electrode, evidenced by the appearance and increase of redox waves corresponding to the polymer.

-

Potentiostatic Polymerization: Alternatively, hold the potential at a constant value just above the oxidation potential of the monomer. The film thickness can be controlled by the duration of the polymerization and the total charge passed.

-

Galvanostatic Polymerization: Apply a constant current density to the working electrode to grow the polymer film.

-

-

Film Characterization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove unreacted monomer and electrolyte. The film can then be characterized electrochemically in a monomer-free electrolyte solution or ex-situ using various analytical techniques.

Quantitative Data Summary:

| Parameter | Recommended Range | Starting Value |

| Monomer Concentration | 10 - 100 mM | 25 mM |

| Supporting Electrolyte Conc. | 0.1 - 0.2 M | 0.1 M TBAP |

| Solvent | Acetonitrile, Dichloromethane | Acetonitrile |

| Potential Range (CV) | To be determined experimentally | Scan from 0 V to +1.8 V vs. Ag/AgCl |

| Scan Rate (CV) | 20 - 100 mV/s | 50 mV/s |

| Number of Cycles (CV) | 5 - 20 | 10 |

Logical Relationship Diagram

Caption: Logical relationships in the electropolymerization of this compound.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to confirm its structure, purity, and properties.

Structural Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the polymerization. Look for the disappearance of the C-H bond at the 5-position of the thiophene ring and the broadening of peaks in the aromatic region. The characteristic peaks for the ethoxy and carboxylic acid groups should remain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure and regioregularity of the polymer. The solubility of the polymer may be a limiting factor. Deuterated solvents such as CDCl₃, DMSO-d₆, or THF-d₈ can be used. Broadening of the NMR signals is expected for a polymeric material.

Physical and Electronic Characterization:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the soluble fraction of the polymer.

-

UV-Vis Spectroscopy: To study the electronic absorption properties of the polymer in solution or as a thin film. The position of the π-π* transition absorption maximum (λ_max) provides information about the conjugation length.

-

Cyclic Voltammetry (CV): For electropolymerized films, CV can be used to study the redox behavior, doping/de-doping processes, and electrochemical stability of the polymer.

-

Four-Point Probe or Conductive AFM: To measure the electrical conductivity of the polymer film.

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

References

Application Notes and Protocols: 3-Ethoxythiophene-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 3-alkoxythiophene-2-carboxylic acids serve as crucial building blocks for the synthesis of a wide array of bioactive molecules. While specific data for 3-ethoxythiophene-2-carboxylic acid is limited in publicly available research, its close analog, 3-methoxythiophene-2-carboxylic acid, is well-documented as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document will provide a detailed overview of the potential applications and experimental protocols for this compound by drawing parallels with closely related and well-studied 3-alkoxy and other 3-substituted thiophene-2-carboxylic acid derivatives. These derivatives have shown promise in developing novel therapeutics, including anti-inflammatory agents, antimicrobials, and enzyme inhibitors.[2]

Synthesis of 3-Alkoxythiophene-2-carboxylic Acids: A Representative Protocol